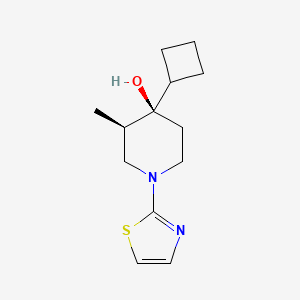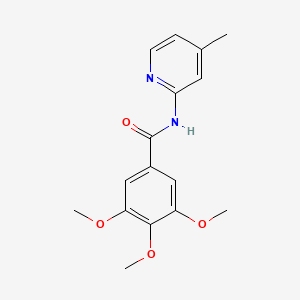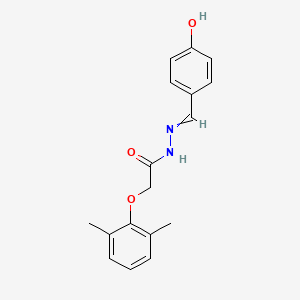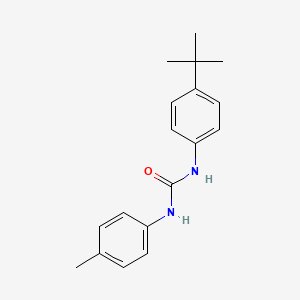![molecular formula C17H19N3OS B5510505 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-ones can involve condensation reactions of pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes, as demonstrated by Elmuradov, Bozorov, and Shakhidoyatov (2011). This method provides a variety of substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones using benzaldehyde and its derivatives in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4-ones is characterized by a fused ring system that includes a thieno group and a pyrimidinone moiety. The synthesis pathway and the resulting compounds suggest the presence of hydrogen bonding and potential for significant electronic polarization, as indicated by studies on related compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including condensation with aldehydes and furfural. These reactions are facilitated by basic conditions and lead to a diverse array of derivatives with potential biological activities. The reactivity of these compounds is influenced by the substituents on the thieno and pyrimidinone rings, allowing for the synthesis of compounds with tailored chemical properties (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4-ones, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. The presence of hydrogen bonding and potential electronic polarization within these compounds can affect their physical state, solubility in various solvents, and crystalline form, as observed in related compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).
科学的研究の応用
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : A study detailed the microwave-assisted synthesis of novel thiadiazolothienopyrimidines, starting from a compound structurally related to the one of interest, showcasing the efficiency of microwave irradiation in synthesizing complex heterocycles with potential biological activities (Prasad, Raziya, & Kishore, 2007).
Catalytic Synthesis : Another approach involved a catalytic four-component reaction for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a green methodology for generating pharmacophores with fewer steps and reduced environmental impact (Shi et al., 2018).
Biological Activity
Antimicrobial and Insecticidal Potential : Research on pyrimidine-linked heterocyclic compounds synthesized via microwave irradiation revealed their potential as insecticidal and antimicrobial agents, suggesting possible applications for the compound of interest in developing new pesticides or antibiotics (Deohate & Palaspagar, 2020).
Antiproliferative Activity : Compounds structurally similar to the chemical were evaluated for antiproliferative activity against cancer cell lines, hinting at the potential of such molecules in cancer research and therapy development (Atapour-Mashhad et al., 2017).
Synthetic Pathways and Intermediates
Heterocyclic Synthesis : Studies have focused on the synthesis of diverse heterocyclic systems, including thieno[2,3-d]pyrimidines, indicating the importance of such compounds in developing new materials and drugs. The work on synthesizing complex heterocycles underscores the value of these molecules in various scientific applications, from materials science to pharmaceuticals (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
作用機序
将来の方向性
特性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-11-8-9-12(2)20(11)19-10-18-16-15(17(19)21)13-6-4-3-5-7-14(13)22-16/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCVGXJEWAQVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N2C=NC3=C(C2=O)C4=C(S3)CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)



![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)
![(1S*,5R*)-3-[(2-methoxy-4-methylphenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510509.png)


![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)